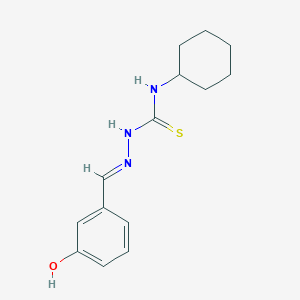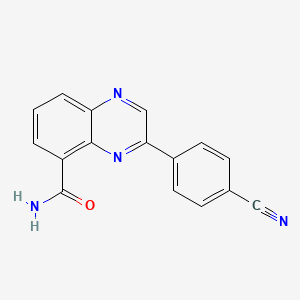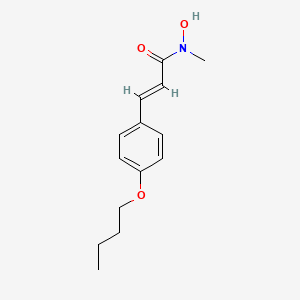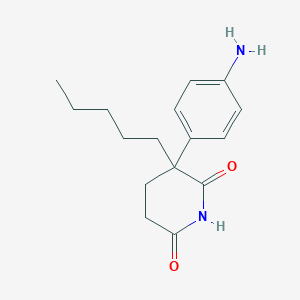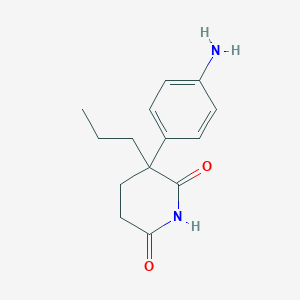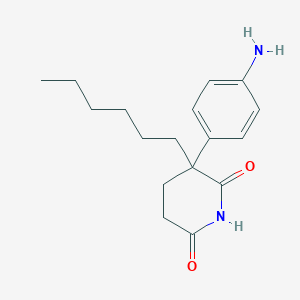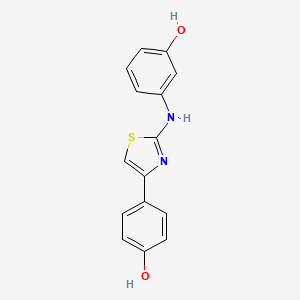
3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-fluorophenyl group at the 3-position and methoxy groups at the 6 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylacetylene: Another fluorinated aromatic compound with different functional groups and applications.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A compound with a similar fluorophenyl group but different core structure and properties.
Uniqueness
3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and methoxy groups makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C17H14FNO2 |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-8-12-7-13(11-3-5-14(18)6-4-11)10-19-15(12)9-17(16)21-2/h3-10H,1-2H3 |
InChI-Schlüssel |
UKJTWBAIJVXDSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)

![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
